

# Methoxyfenozide-d9: A Technical Guide to Commercial Availability, Synthesis, and Analytical Applications

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Compound of Interest		
Compound Name:	Methoxyfenozide-d9	
Cat. No.:	B12392681	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of **Methoxyfenozide-d9**, a deuterated internal standard crucial for robust analytical quantification. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, alongside a visualization of its biological signaling pathway.

### Commercial Availability of Methoxyfenozide-d9

**Methoxyfenozide-d9** is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from key vendors.

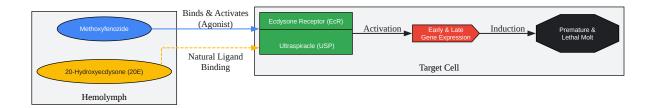


Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Available Quantitie s
LGC Standards	DRE- C1508052 0	2469014- 53-5	C22H19D9N 2O3	377.52	Not Specified	10 mg
USBiologic al	454546- 10MG	Not Specified	C22H19D9N 2O3	377.52	Not Specified	10 mg
Smolecule	S1286610 6	Not Specified	C22H28N2O	377.5	Not Specified	Not Specified
MedchemE xpress	HY- 117386S	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Coompo Research Chemicals	C243487	Not Specified	C22H18D8N 2O3	377.52	98%	10 mg, 50 mg
HPC Standards	687608	Not Specified	C22H21D9N 2O3	Not Specified	Not Specified	1X10MG

## **Methoxyfenozide Signaling Pathway**

Methoxyfenozide is an insecticide that functions as a potent agonist of the ecdysone receptor (EcR), mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E).[1] This binding event initiates a cascade of gene expression leading to a premature and incomplete molt, which is ultimately lethal to the insect.[2] The simplified signaling pathway is depicted below.





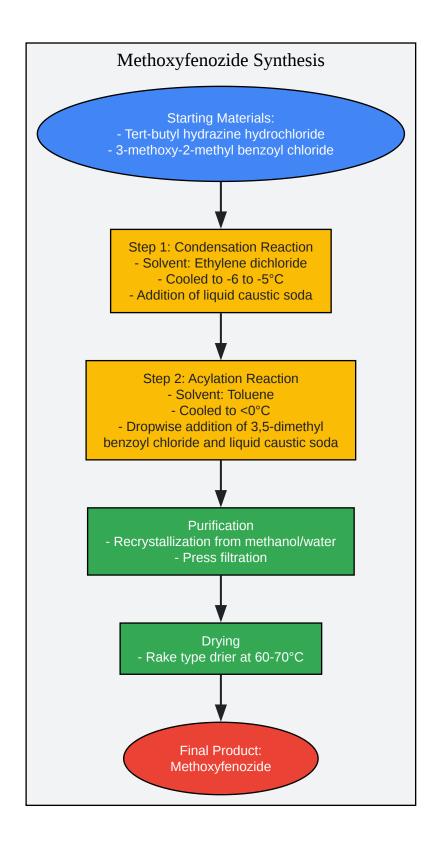
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Fig. 1: Methoxyfenozide acts as an ecdysone agonist.

# **Experimental Protocols**Synthesis of Methoxyfenozide

The synthesis of Methoxyfenozide typically involves a two-step process: a condensation reaction followed by an acylation reaction.[3] A general workflow is outlined below. For the synthesis of **Methoxyfenozide-d9**, deuterated starting materials would be used.





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Fig. 2: General workflow for the synthesis of Methoxyfenozide.



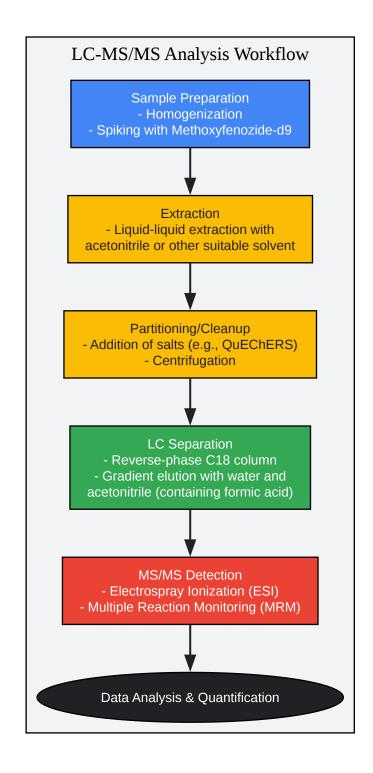
#### **Detailed Methodology:**

- Condensation Reaction: Tert-butyl hydrazine hydrochloride and ethylene dichloride are
  added to a condensation kettle and cooled to between -6 and -5°C.[3] Liquid caustic soda is
  added dropwise. Following the reaction, the layers are separated. The organic layer
  containing the intermediate is treated to remove the ethylene dichloride, and toluene is
  added to dissolve the product.[3]
- Acylation Reaction: The toluene solution from the previous step is cooled to below 0°C in an acylation kettle. 3,5-dimethyl benzoyl chloride and liquid caustic soda are added dropwise simultaneously, maintaining a temperature below 0°C.[3] The reaction proceeds for 7-9 hours.[3]
- Purification and Isolation: After the reaction is complete, the layers are separated. The organic layer is subjected to distillation to remove the toluene. The crude product is then purified by recrystallization from a methanol-water mixture.[3] The purified crystals are collected by press filtration.[3]
- Drying: The filtered material is dried in a rake type drier at a temperature of 60-70°C to yield the final Methoxyfenozide product.[3]

#### LC-MS/MS Analysis of Methoxyfenozide

**Methoxyfenozide-d9** is an ideal internal standard for the quantification of Methoxyfenozide in various matrices, such as environmental and agricultural samples, using LC-MS/MS. A typical analytical workflow is presented below.





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Fig. 3: Analytical workflow for Methoxyfenozide using LC-MS/MS.

Detailed Methodology:



- Sample Preparation and Extraction: A homogenized sample (e.g., vegetable matter) is
  accurately weighed into a centrifuge tube.[4] The sample is then spiked with a known
  concentration of Methoxyfenozide-d9 internal standard. Extraction is typically performed
  using acetonitrile. For certain matrices, an initial hydration step with water may be necessary
  before the addition of the organic solvent.[5]
- Partitioning and Cleanup: For complex matrices, a cleanup step such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often employed. This involves the addition of salts like magnesium sulfate and sodium chloride, followed by vigorous shaking and centrifugation to partition the analytes into the acetonitrile layer and remove interfering matrix components.[5]
- LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS.
  - Chromatography: Separation is achieved on a reverse-phase C18 column using a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.[6]
  - Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an
    electrospray ionization (ESI) source operating in positive ion mode. Quantification is
    achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product
    ion transitions for both Methoxyfenozide and Methoxyfenozide-d9 are monitored.[4][7]
- Quantification: The concentration of Methoxyfenozide in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

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